molecular formula C12H19NS B13302255 4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13302255
M. Wt: 209.35 g/mol
InChI Key: LFPIZGFMLBJWRI-UHFFFAOYSA-N
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Description

4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a tetracyclic heterocyclic compound featuring a thieno[3,2-c]pyridine core fused with a partially hydrogenated pyridine ring.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

4-(3-methylbutan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C12H19NS/c1-8(2)9(3)12-10-5-7-14-11(10)4-6-13-12/h5,7-9,12-13H,4,6H2,1-3H3

InChI Key

LFPIZGFMLBJWRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1C2=C(CCN1)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the construction of the thieno[3,2-c]pyridine core followed by the introduction of the 3-Methylbutan-2-yl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone can lead to the formation of the thieno[3,2-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thienopyridine Class

Thienopyridines are a prominent class of bioactive molecules, particularly as antiplatelet agents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thienopyridine Derivatives
Compound Name Substituent(s) Key Properties/Activity References
4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine 3-Methylbutan-2-yl at position 4 Expected enhanced lipophilicity (estimated LogP ~3–4); potential antiplatelet activity (inferred)
Prasugrel 2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl group at position 5; acetate at position 2 Prodrug requiring hepatic activation; irreversible P2Y12 ADP receptor antagonist; FDA-approved for thrombosis prevention
Clopidogrel Methyl carboxylate at position 2; chlorophenyl group at position 5 Prodrug with slower metabolic activation; moderate antiplatelet efficacy
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Triphenylmethyl (trityl) group at position 5 High LogP (6.04); used as synthetic intermediate for antiplatelet agents
4-Oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid Oxobutanoic acid at position 5 Polar derivative with potential for salt formation (e.g., hydrochloride)

Key Differences in Physicochemical Properties

  • Lipophilicity : The 3-methylbutan-2-yl group in the target compound likely increases lipophilicity compared to prasugrel’s fluorophenyl group (LogP ~3.6) but remains less hydrophobic than the trityl derivative (LogP 6.04) .
  • Solubility: Polar derivatives like 4-oxo-4-{thieno[3,2-c]pyridin-5-yl}butanoic acid exhibit higher aqueous solubility due to ionizable carboxylic acid groups, whereas alkyl-substituted derivatives (e.g., 3-methylbutan-2-yl) may require formulation enhancements .
  • Metabolic Stability : Prasugrel’s cyclopropyl-fluorophenyl substituent facilitates rapid enzymatic activation, while bulkier groups (e.g., trityl) may hinder metabolism .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine?

The synthesis of thieno[3,2-c]pyridine derivatives typically involves multi-step organic reactions. For example:

  • Stepwise functionalization : Start with a thienopyridine core and introduce substituents like the 3-methylbutan-2-yl group via alkylation or nucleophilic substitution. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products .
  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura couplings can attach aryl/alkyl groups to the thienopyridine scaffold. For instance, 4-chlorothieno[3,2-c]pyridine derivatives have been coupled with boronic acids using Pd(PPh₃)₄ in dichloromethane .
  • Cyclization strategies : Construct the thienopyridine ring via cyclocondensation of thiophene precursors with amines or carbonyl-containing reagents .

Q. How can researchers characterize the molecular structure of this compound?

Key characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation. IR spectroscopy identifies functional groups like carbonyls or amines .
  • X-ray crystallography : Resolve stereochemistry and verify ring conformation, as demonstrated for structurally similar pyrido-thieno compounds .
  • Physicochemical profiling : Determine logP (lipophilicity) and polar surface area (PSA) using HPLC or computational tools, critical for assessing drug-likeness .

Q. What are the primary challenges in purifying thieno[3,2-c]pyridine derivatives?

  • Byproduct formation : Side reactions during alkylation or cyclization require optimized purification (e.g., silica gel chromatography or recrystallization) .
  • Solubility issues : Use mixed solvents (e.g., DCM/hexane) for crystallization. For polar derivatives, reverse-phase HPLC is effective .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thieno[3,2-c]pyridine derivatives?

Discrepancies often arise from structural analogs with minor modifications. Strategies include:

  • Comparative SAR studies : Test activity variations between 4-(3-methylbutan-2-yl) and other alkyl/aryl substituents. For example, replacing the methyl group with a trifluoromethoxy moiety significantly alters receptor binding .
  • Target validation : Use in vitro assays (e.g., enzyme inhibition) and in vivo models to confirm specificity. Compounds like prasugrel derivatives show divergent effects on serotonin (5-HT) vs. dopamine (D2) receptors, highlighting target selectivity .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular docking : Simulate binding to enzymes/receptors (e.g., COX-2 or ADP receptors) using software like AutoDock. Focus on hydrogen bonding and hydrophobic interactions with the thienopyridine core .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time. For example, MD studies on furo[3,2-c]pyridine analogs revealed conformational flexibility affecting binding .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to guide derivative design .

Q. How can stereochemical challenges in synthesis be addressed?

  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralcel OD-H) to separate enantiomers, as demonstrated for prasugrel intermediates .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like alkylation to control stereochemistry .

Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility for nucleophilic substitutions, while non-polar solvents (toluene) favor cyclization .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., amide coupling) .
  • Catalyst screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency. For example, Pd(PPh₃)₄ gave higher yields in Suzuki couplings compared to Pd(OAc)₂ .

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